

# Synthesis and Characterization of 3-Iodo-4-methoxyaniline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **3-Iodo-4-methoxyaniline**

Cat. No.: **B1291583**

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This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Iodo-4-methoxyaniline**, a key intermediate in the development of novel pharmaceuticals and advanced materials.<sup>[1]</sup> This document details established synthetic routes, purification protocols, and a full spectroscopic and physical characterization of the target compound.

## Core Data Summary

The following table summarizes the key quantitative data for **3-Iodo-4-methoxyaniline**.

Parameter	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> INO	[2]
Molecular Weight	249.05 g/mol	[2]
Appearance	White to gray to brown powder/crystal	[3]
Melting Point	72.0 - 75.0 °C	[3]
Yield (from 2-Iodo-4-nitroanisole)	100%	[4]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , predicted)	δ 7.05 (d, J=2.3 Hz, 1H), 6.75 (dd, J=8.5, 2.3 Hz, 1H), 6.65 (d, J=8.5 Hz, 1H), 3.85 (s, 3H), 3.70 (br s, 2H)	N/A
<sup>13</sup> C NMR (CDCl <sub>3</sub> , predicted)	δ 148.0, 140.0, 125.0, 115.0, 112.0, 85.0, 56.0	N/A
IR (KBr, cm <sup>-1</sup> , predicted)	3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1500, 1450 (Ar C=C stretch), 1250 (C-O stretch), 800 (Ar C-H bend), 650 (C-I stretch)	N/A
Mass Spectrum (EI)	m/z 249 (M <sup>+</sup> ), 234, 127, 92, 65	N/A
LC-MS (ESI)	m/z = 250 [M + 1]	[4]

## Synthesis Protocols

Two primary synthetic routes for the preparation of **3-Iodo-4-methoxyaniline** are detailed below.

### Method 1: Reduction of 2-Iodo-4-nitroanisole

This high-yield method involves the reduction of the nitro group of 2-iodo-1-methoxy-4-nitrobenzene.

Experimental Protocol:

- To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol, 1.00 eq.), iron powder (3.61 g, 64.50 mmol, 3.00 eq.), and ammonium chloride (3.42 g, 63.94 mmol, 3.00 eq.).<sup>[4]</sup>
- Add ethanol (50 mL) and water (10 mL) to the flask.<sup>[4]</sup>
- Stir the reaction mixture at 85 °C for 1 hour.<sup>[4]</sup>
- Upon completion of the reaction, filter the solid insoluble material.
- Concentrate the filtrate under reduced pressure to yield the crude product.

This protocol affords a quantitative yield (100%) of **3-iodo-4-methoxyaniline** as a brown solid (5.35 g).<sup>[4]</sup>

## Method 2: Direct Iodination of 4-Methoxyaniline

This method involves the direct electrophilic iodination of the readily available starting material, 4-methoxyaniline.

Experimental Protocol:

- In a suitable reaction vessel, dissolve 4-methoxyaniline (1.0 eq.) and sodium bicarbonate (1.5 eq.) in water.
- Cool the mixture to 12-15 °C using an ice bath.
- With vigorous stirring, add powdered iodine (1.0 eq.) portion-wise over 30 minutes.
- Continue stirring for an additional 20-30 minutes until the color of the free iodine has dissipated.

- Collect the crude product, a dark crystalline mass, by Büchner filtration and press as dry as possible.[5]
- If the filtrate is yellow, a small amount of sodium bisulfite can be added to decolorize it.[6]

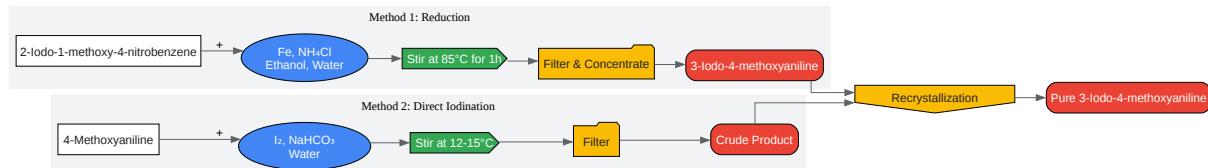
## Purification

The crude **3-Iodo-4-methoxyaniline** obtained from either synthetic route can be purified by recrystallization.

Experimental Protocol for Recrystallization:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixed solvent system like ethanol/water or toluene/hexane) to just dissolve the solid.[7]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
- Perform a hot filtration to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.[7]

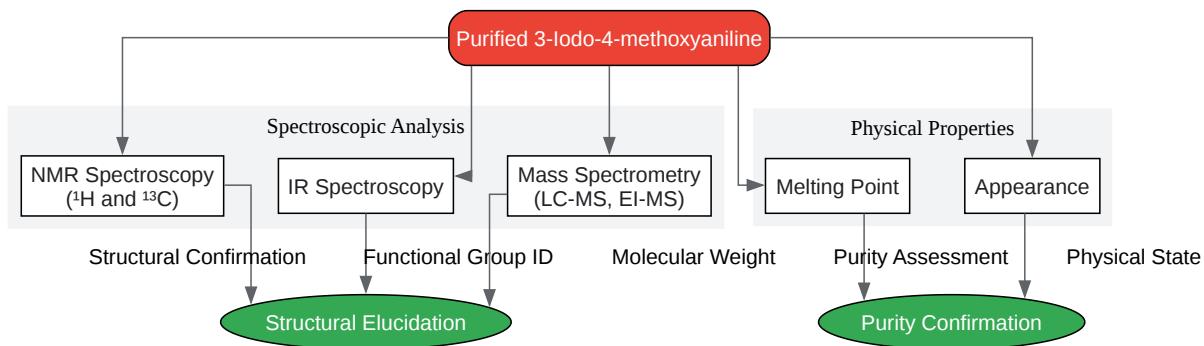
## Visualized Workflows

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Caption: Synthetic workflows for **3-Iodo-4-methoxyaniline**.

## Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized **3-Iodo-4-methoxyaniline**.

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Caption: Characterization workflow for **3-Iodo-4-methoxyaniline**.

## Spectroscopic Analysis

- $^1\text{H}$  NMR: The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet for the methoxy group protons and a broad singlet for the amine protons are also expected.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing and heavy atom effect of the iodine atom.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, aromatic C-H stretching, C-H stretching of the methyl group, N-H bending, aromatic C=C stretching, C-O stretching of the ether, and the C-I stretching.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry shows a prominent  $[\text{M}+\text{H}]^+$  peak at  $\text{m/z}$  250.<sup>[4]</sup> Electron ionization (EI) mass spectrometry is expected to show the molecular ion peak at  $\text{m/z}$  249, with characteristic fragmentation patterns including the loss of a methyl group (M-15), and cleavage of the C-I bond. The presence of an iodine atom will be evident from its isotopic pattern.

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- To cite this document: BenchChem. [Synthesis and Characterization of 3-iodo-4-methoxyaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291583#synthesis-and-characterization-of-3-iodo-4-methoxyaniline]

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